ChA Inhibitory Potency vs. Analogs
In a single study directly comparing six analogs, α-NEDA inhibited human placental ChA with an IC50 of 63 μM, measured at a substrate concentration of 150 μM acetyl-CoA/choline over 10 min [1]. Under identical conditions, the quaternary α-NETA was 7‑fold more potent (IC50 9 μM), while the β‑naphthyl isomer β‑NEDA was 22‑fold less potent (IC50 1400 μM). The 9′‑anthroyl analog 9′‑AEDA showed comparable potency (IC50 77 μM) but lacks the favorable spectral properties of the naphthyl derivatives.
α-NETA IC50 9 µM
β-NEDA IC50 1400 µM
| Evidence Dimension | ChA inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 63 μM |
| Comparator Or Baseline | α-NETA 9 μM; β-NEDA 1400 μM; 9′-AEDA 77 μM |
| Quantified Difference | 7-fold less potent than α-NETA; 22-fold more potent than β-NEDA; 1.2-fold more potent than 9′-AEDA |
| Conditions | Human placental ChA; 150 μM acetyl-CoA and choline; 10 min incubation; 37°C |
Why This Matters
This data defines the precise potency window and demonstrates that α-NEDA uniquely balances moderate ChA inhibition with tertiary amine physicochemical properties suitable for intracellular studies.
- [1] Sastry BVR, Jaiswal N, Owens LK, Janson VE, Moore RD. Relationships between chemical structure and inhibition of choline acetyltransferase by 2-(α-naphthoyl)ethyltrimethylammonium and related compounds. Pharmacol Res Commun. 1988;20(9):751-771. doi:10.1016/s0031-6989(88)80715-x. View Source
